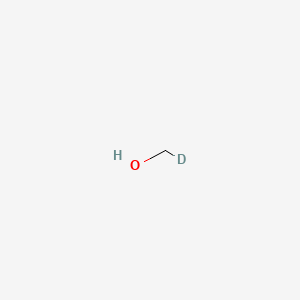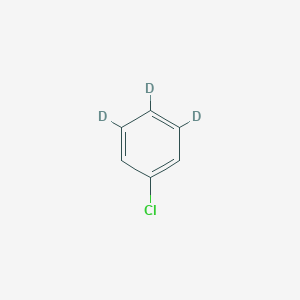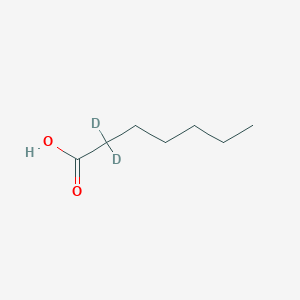
Lanatin
概要
説明
Lanatin is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
作用機序
Target of Action
Lanatin, also known as Latanoprost, is a medication primarily used to treat increased pressure inside the eye, including ocular hypertension and open-angle glaucoma . It primarily targets the prostaglandin F receptor . This receptor plays a crucial role in the regulation of intraocular pressure by modulating the outflow of aqueous fluid from the eyes .
Mode of Action
Latanoprost is a prostaglandin F2α analogue that acts as a selective agonist at the prostaglandin F receptor . By binding to this receptor, it increases the permeability of the sclera to aqueous fluid . This action facilitates the outflow of aqueous fluid from the eyes, thereby reducing intraocular pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation, pain perception, and regulation of intraocular pressure. By acting as an analogue of prostaglandin F2α, this compound can mimic the effects of this compound and modulate its associated pathways .
Pharmacokinetics
This compound exhibits several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its bioavailability . It is administered topically as eye drops, and its onset of action is usually within four hours . It is metabolized via activation by ester hydrolysis and deactivation by beta oxidation . The elimination half-life of this compound is approximately 17 minutes in plasma, and its duration of action is more than 24 hours . It is mainly excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of intraocular pressure. By increasing the outflow of aqueous fluid from the eyes, this compound helps to lower the pressure inside the eye . This can help to prevent damage to the optic nerve and loss of vision associated with conditions like ocular hypertension and open-angle glaucoma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lanatin typically involves a series of well-defined chemical reactions. One common method is the reaction of precursor compounds under controlled conditions to yield this compound. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. Industrial production methods also incorporate purification steps to remove any impurities and by-products.
化学反応の分析
Types of Reactions
Lanatin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions
Oxidation Reactions: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: this compound can undergo substitution reactions with halogens or other nucleophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Lanatin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials due to its stability and reactivity.
類似化合物との比較
Lanatin can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Lanthanum oxide, Lanthanum chloride, and Lanthanum nitrate share some similarities with this compound in terms of their chemical properties and applications.
Uniqueness: this compound stands out due to its specific reactivity and stability, which make it particularly useful in certain applications where other compounds may not perform as well.
特性
IUPAC Name |
5-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(2)5-7-18-13-9-14-12(6-8-19-14)16-11(13)3-4-15(17)20-16/h3-6,8-9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMAZPGDYXHYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=C3C=COC3=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















